molecular formula C15H14IN3O2 B12467868 3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide

3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide

Cat. No.: B12467868
M. Wt: 395.19 g/mol
InChI Key: AQIAFLAVQXXFKD-UHFFFAOYSA-N
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Description

3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide is an organic compound characterized by the presence of iodine, nitro, and phenylethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group, followed by iodination to add the iodine atom.

Chemical Reactions Analysis

3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to 3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14IN3O2

Molecular Weight

395.19 g/mol

IUPAC Name

3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide

InChI

InChI=1S/C15H14IN3O2/c16-13-8-12(9-14(10-13)19(20)21)15(17)18-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,17,18)

InChI Key

AQIAFLAVQXXFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C(C2=CC(=CC(=C2)I)[N+](=O)[O-])N

Origin of Product

United States

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